Ac-Gly-Lys-bNA
Overview
Description
Ac-Gly-Lys-bNA is a compound with the molecular formula C20H26N4O3 and a molecular weight of 370.4 g/mol1. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, specific information on the synthesis of Ac-Gly-Lys-bNA is not readily available. However, it’s worth noting that the synthesis of similar compounds often involves peptide bond formation strategies, such as coupling reactions3.Molecular Structure Analysis
The molecular structure of Ac-Gly-Lys-bNA is not directly available. However, the structure of a similar compound, Gly-Lys, has been analyzed4. It’s important to note that the structure of Ac-Gly-Lys-bNA would be more complex due to the additional acetyl (Ac) and bNA groups.Chemical Reactions Analysis
Specific chemical reactions involving Ac-Gly-Lys-bNA are not documented. However, a study on aspartate isomerization and backbone cleavage in proteins suggests that peptide bonds in similar compounds can undergo isomerization and hydrolysis5.Physical And Chemical Properties Analysis
The physical and chemical properties of Ac-Gly-Lys-bNA are not directly available. However, a similar compound, Gly-Lys, has been analyzed for properties such as density, boiling point, vapor pressure, and others4.Scientific Research Applications
Drug Delivery Vehicle
The amino acids Glu (Glutamic acid), Lys (Lysine), Gly (Glycine), and Ser (Serine) have been studied for their interaction with boron nitride nanotubes (BNNTs) under external electric fields. These studies are crucial for designing new drug delivery systems, as the adsorption energies and quantum molecular descriptors of these amino acid/BNNT complexes change with external electric fields. This suggests that BNNTs could act as potential drug delivery vehicles for these amino acids within biological systems, with the strength of adsorption and rate of drug release controllable by the external field (Farmanzadeh & Ghazanfary, 2014).
Peptide Synthesis and Biological Activity
Extensive research on the biological activity of the natural tripeptide Gly-His-Lys has led to the development of novel derivatives, expanding its applications in medicine and dermatology. Synthetic methods for Gly-His-Lys and its modifications encompass both classical solution methods and solid-phase peptide synthesis. The synthesis methods and structure modifications of Gly-His-Lys play a key role in scientific research, underlining its potential in developing new therapeutic agents (Kukowska & Dzierzbicka, 2014).
Protein Manipulation and Modification
Genetic code expansion (GCE) techniques enable the incorporation of non-canonical amino acids (ncAAs) into specific sites of a protein, advancing protein use in biological research and therapeutics. A particular focus has been on encoding esterified glutamic acid analogs into proteins, facilitating various types of site-specific protein modifications. This approach has led to novel modifications such as N-terminal pyroglutamation and the generation of novel epigenetic marks on histones, contributing significantly to the toolbox of GCE and providing new avenues for protein modification at specific residues (Yang et al., 2021).
Safety And Hazards
Specific safety and hazard information for Ac-Gly-Lys-bNA is not readily available. However, safety data sheets for similar compounds suggest that they should be handled with care, avoiding inhalation, skin contact, and eye contact7.
Future Directions
While specific future directions for Ac-Gly-Lys-bNA are not mentioned, research on similar compounds suggests potential areas of interest. For instance, a study on delicious peptides suggests that the basic and acidic fragments in these peptides play important roles in taste production8. Another study suggests that even “simple” amino acids have significant controlling functions910.
Please note that this analysis is based on the available information and may not cover all aspects of Ac-Gly-Lys-bNA. For a more detailed analysis, further research and expert consultation may be necessary.
properties
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-naphthalen-2-ylhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(25)22-13-19(26)24-18(8-4-5-11-21)20(27)23-17-10-9-15-6-2-3-7-16(15)12-17/h2-3,6-7,9-10,12,18H,4-5,8,11,13,21H2,1H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMZFIYYCGFIP-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Gly-Lys-bNA | |
CAS RN |
194783-86-3 | |
Record name | 194783-86-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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